![molecular formula C17H18O2 B14684909 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene CAS No. 24815-56-3](/img/structure/B14684909.png)
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H18O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and a 4-methylphenyl ethenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 4-methylphenylacetylene under specific conditions. The reaction is usually catalyzed by a palladium-based catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethyl]benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyleugenol: Similar structure with an allyl group instead of the ethenyl group.
Isoeugenol: Contains a propenyl group instead of the ethenyl group.
4-Vinylveratrole: Similar structure with a vinyl group instead of the ethenyl group.
Uniqueness
1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of the 4-methylphenyl ethenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
24815-56-3 |
|---|---|
Formule moléculaire |
C17H18O2 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-13-4-6-14(7-5-13)8-9-15-10-11-16(18-2)17(12-15)19-3/h4-12H,1-3H3 |
Clé InChI |
CMFCSDWARMHRKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


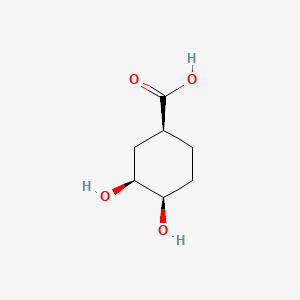
![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
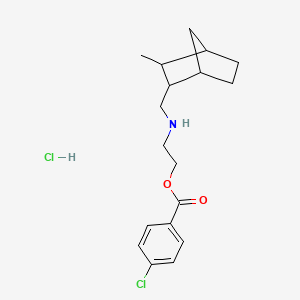
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
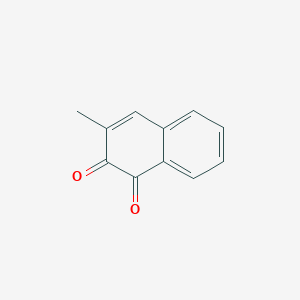
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

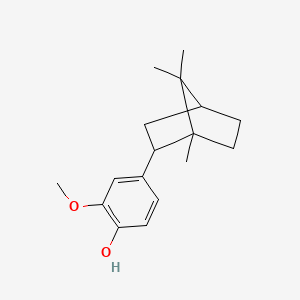
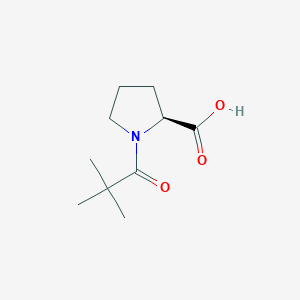

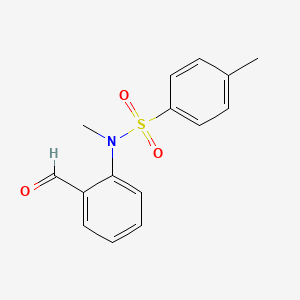
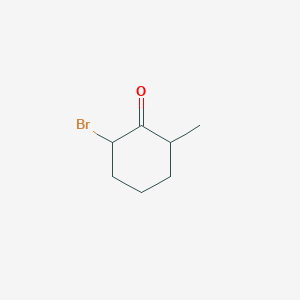

![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)
